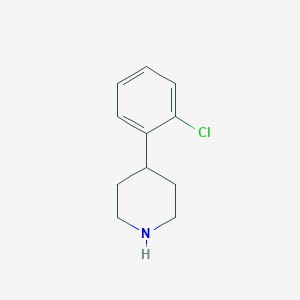

4-(2-Chlorophényl)pipéridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

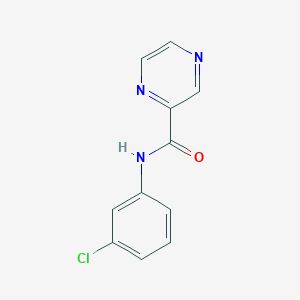

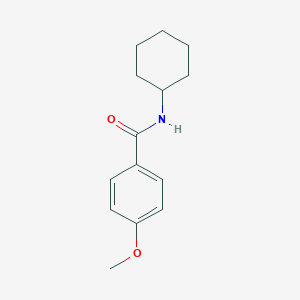

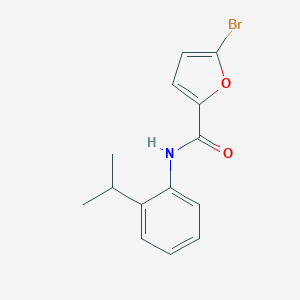

4-(2-Chlorophenyl)piperidine is a compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 g/mol . The compound is also known by other names such as Piperidine, 4-(2-chlorophenyl)-, and has a CAS number 100129-35-9 .

Molecular Structure Analysis

The IUPAC name for 4-(2-Chlorophenyl)piperidine is the same . The InChI string is InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 , and the canonical SMILES string is C1CNCCC1C2=CC=CC=C2Cl .Physical And Chemical Properties Analysis

4-(2-Chlorophenyl)piperidine has a molecular weight of 195.69 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 195.0814771 g/mol . The compound has a topological polar surface area of 12 Ų, a heavy atom count of 13, and a complexity of 154 .Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés de 4-(2-Chlorophényl)pipéridine ont été testés pour leur activité antibactérienne contre diverses souches bactériennes telles que Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus et Bacillus megaterium .

Agents anticancéreux

Ces composés ont également été utilisés dans la synthèse d'agents anticancéreux, montrant une activité prometteuse contre les lignées cellulaires cancéreuses résistantes aux androgènes .

Activité antifongique

En plus de leurs propriétés antibactériennes, ces dérivés présentent une activité antifongique contre des champignons tels que Aspergillus niger et Aspergillus flavus .

Inhibiteurs doubles d'ALK et de ROS1

Une série de dérivés de pipéridine ont été conçus comme inhibiteurs doubles pour la kinase du lymphome anaplastique (ALK) et la kinase c-ros oncogene 1 (ROS1) résistantes au crizotinib en clinique, qui sont des cibles importantes en thérapie anticancéreuse .

Caractéristiques pharmacophoriques dans la découverte de médicaments

Les sous-produits de pipéridine sont reconnus pour leurs caractéristiques pharmacophoriques et sont utilisés dans diverses applications thérapeutiques, notamment les traitements antiviraux, antipaludiques, antimicrobiens, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer et antipsychotiques .

Induction de l'apoptose dans les cellules cancéreuses du poumon

La pipérine, un dérivé de la pipéridine, a montré qu'elle induisait l'apoptose dans les cellules cancéreuses du poumon en modifiant le ratio Bax :Bcl-2 et en régulant à la baisse l'expression de CD31 .

Chacune de ces applications démontre la polyvalence et le potentiel de this compound en recherche scientifique et en développement de médicaments.

Journal of Chemical and Pharmaceutical Research Pharmacological Applications of Piperidine Derivatives <a appearance="system

Mécanisme D'action

Target of Action

4-(2-Chlorophenyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives suitable for once-daily administration. Following oral administration, these compounds are rapidly absorbed, reaching peak plasma concentration in approximately 3 hours .

Result of Action

The result of the action of piperidine derivatives is the inhibition of cell migration and cell cycle arrest, which inhibits the survivability of cancer cells . For instance, piperidine reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-(2-Chlorophenyl)piperidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, readily available from chemical suppliers. It is also easy to synthesize, and the reaction can be carried out in a variety of organic solvents. In addition, 4-(2-Chlorophenyl)piperidine is a stable compound, with a long shelf-life.

However, there are some limitations to the use of 4-(2-Chlorophenyl)piperidine in laboratory experiments. It is a relatively weak inhibitor of MAO, so it may not be suitable for experiments that require high levels of inhibition. In addition, the compound can be toxic in high doses, so it should be used with caution.

Orientations Futures

There are several potential future directions for the use of 4-(2-Chlorophenyl)piperidine. It could be used to study the metabolism of other drugs, such as antidepressants or antipsychotics. It could also be used to study the binding of other neurotransmitter receptors, such as GABA or glutamate receptors. In addition, 4-(2-Chlorophenyl)piperidine could be used to study the effects of drugs on the brain, such as the effects of drugs on memory or learning. Finally, 4-(2-Chlorophenyl)piperidine could be used to study the effects of environmental toxins on the brain, such as the effects of lead or mercury on the brain.

Méthodes De Synthèse

The synthesis of 4-(2-Chlorophenyl)piperidine is accomplished by reacting 2-chlorophenol with piperidine in an organic solvent such as ethanol or methanol. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide and proceeds in two steps. In the first step, the 2-chlorophenol is protonated, forming an intermediate which is then attacked by the piperidine in the second step, forming 4-(2-Chlorophenyl)piperidine as the product.

Propriétés

IUPAC Name |

4-(2-chlorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQZVQFEBKPDRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585660 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100129-35-9 |

Source

|

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)